An In-depth Technical Guide to 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Synthesis, Structure, and Potential Applications
An In-depth Technical Guide to 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: Synthesis, Structure, and Potential Applications
This guide provides a comprehensive technical overview of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Drawing from established synthetic methodologies and structure-activity relationship (SAR) studies of the broader pyrazolo[1,5-a]pyrazine class, this document details the chemical structure, physicochemical properties, synthesis, and potential biological activities of this specific analog.
Introduction to the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a fused heterocyclic system that has garnered considerable attention in the field of medicinal chemistry. These compounds are recognized as purine isosteres and have been investigated for a wide range of pharmacological activities.[1] The structural rigidity and the ability to introduce diverse substituents at various positions of the bicyclic system make it a privileged scaffold for the design of targeted therapeutics.[2]
Derivatives of the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine families have demonstrated potential as kinase inhibitors, anticancer agents, and modulators of various cellular signaling pathways.[3][4] Specifically, they have been explored as inhibitors of Janus kinases (JAKs) and phosphoinositide 3-kinases (PI3K), highlighting their relevance in oncology and inflammatory diseases.[2][5] The subject of this guide, 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, incorporates a 3-chlorophenyl substituent, a common moiety in drug candidates known to influence pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is characterized by a fused pyrazole and pyrazine ring system, with a 3-chlorophenyl group attached at the 2-position of the pyrazolo moiety and a ketone at the 4-position of the pyrazine ring.
Molecular Structure Visualization
Caption: Chemical structure of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₂H₈ClN₃O |
| Molecular Weight | 245.67 g/mol |
| XLogP3 | ~2.5 - 3.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
| Topological Polar Surface Area | ~50-60 Ų |
These predicted properties suggest that the compound possesses drug-like characteristics according to Lipinski's rule of five, indicating good potential for oral bioavailability.
Synthesis of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically follows a convergent strategy involving the construction of a substituted aminopyrazole precursor followed by cyclization to form the fused pyrazine ring.
Synthetic Pathway Overview
Caption: General synthetic pathway for 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.
Experimental Protocol (General Procedure)
This protocol is a representative methodology based on established synthetic routes for similar pyrazolo[1,5-a]pyrazine derivatives.[2]
Step 1: Synthesis of 3-Amino-5-(3-chlorophenyl)pyrazole
-
To a solution of 3-chlorophenyl hydrazine hydrochloride in a suitable solvent such as ethanol, add a base (e.g., sodium acetate) to liberate the free hydrazine.
-
Add ethyl cyanoacetate to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the aminopyrazole intermediate.
Causality Behind Experimental Choices: The use of a basic medium facilitates the initial condensation reaction. Ethanol is a common solvent due to its ability to dissolve the reactants and its appropriate boiling point for this type of condensation.
Step 2: Synthesis of N-(5-(3-chlorophenyl)-1H-pyrazol-3-yl)-2-chloroacetamide
-
Dissolve the aminopyrazole intermediate in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a base, such as triethylamine or pyridine, to act as an acid scavenger.
-
Slowly add a solution of chloroacetyl chloride in the same solvent.
-
Allow the reaction to stir at room temperature until completion, as indicated by TLC.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated intermediate.
Causality Behind Experimental Choices: The reaction is performed at a low temperature to control the exothermicity of the acylation. An acid scavenger is necessary to neutralize the HCl generated during the reaction, preventing side reactions.
Step 3: Intramolecular Cyclization to form 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
-
Dissolve the N-chloroacetylated intermediate in a high-boiling point solvent like dimethylformamide (DMF).
-
Add a base, such as potassium carbonate or sodium hydride, to promote the intramolecular cyclization.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final product.
Causality Behind Experimental Choices: A strong base is required to deprotonate the pyrazole nitrogen, initiating the nucleophilic attack on the carbon bearing the chlorine atom to form the pyrazine ring. DMF is an excellent solvent for this type of reaction due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds.
Structural Elucidation and Spectroscopic Data
The structure of 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can be unequivocally confirmed through a combination of spectroscopic techniques. Below are the expected spectral characteristics based on data from analogous compounds.[7][8]
Table of Predicted Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the 3-chlorophenyl group (multiplets in the range of δ 7.0-8.0 ppm).- Protons of the pyrazolo[1,5-a]pyrazine core (singlets or doublets in the range of δ 6.0-8.5 ppm).- A broad singlet for the N-H proton of the pyrazinone ring (δ > 10 ppm). |
| ¹³C NMR | - Carbon signals for the 3-chlorophenyl group (in the aromatic region, δ 120-140 ppm).- Carbon signals for the fused heterocyclic core (δ 90-160 ppm).- A downfield signal for the carbonyl carbon (C=O) of the pyrazinone ring (δ > 160 ppm). |
| IR (Infrared Spectroscopy) | - N-H stretching vibration (around 3200-3400 cm⁻¹).- C=O stretching vibration of the amide (around 1650-1680 cm⁻¹).- C=C and C=N stretching vibrations (in the range of 1400-1600 cm⁻¹).- C-Cl stretching vibration (around 700-800 cm⁻¹). |
| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.- An isotopic pattern for the [M+2]⁺ peak characteristic of the presence of a chlorine atom. |
Potential Biological Activity and Mechanism of Action
While specific biological data for 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is not extensively published, the pyrazolo[1,5-a]pyrazine scaffold is a well-established pharmacophore.
Potential Therapeutic Targets and Signaling Pathways
Caption: Potential biological targets and therapeutic applications.
Derivatives of this class have shown potent inhibitory activity against various protein kinases.[3] The rationale for investigating such compounds often stems from their ability to compete with ATP for binding to the kinase active site. The presence of the 3-chlorophenyl group can enhance binding affinity and selectivity through hydrophobic and halogen bonding interactions within the target protein.
The potential mechanisms of action for 2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one could include:
-
Inhibition of Proliferation: By targeting kinases involved in cell cycle progression, such as cyclin-dependent kinases (CDKs) or those in the PI3K/AKT/mTOR pathway, the compound could induce cell cycle arrest and inhibit the growth of cancer cells.
-
Induction of Apoptosis: Inhibition of survival signaling pathways can lead to programmed cell death in cancer cells.
-
Modulation of Inflammatory Responses: By inhibiting kinases like JAKs, which are crucial for cytokine signaling, the compound could exert anti-inflammatory effects.[5]
Conclusion and Future Directions
2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on the broader class of pyrazolo[1,5-a]pyrazines, this compound is predicted to possess drug-like properties and potential activity against clinically relevant targets in oncology and immunology.
Future research should focus on the definitive synthesis and characterization of this molecule to confirm its predicted properties. Subsequent in vitro and in vivo studies are warranted to elucidate its specific biological activities, identify its primary molecular targets, and evaluate its therapeutic potential. Further SAR studies, involving modification of the chlorophenyl substituent and other positions on the heterocyclic core, could lead to the discovery of even more potent and selective drug candidates.
References
- Hassan Fekry Abd El-Wahab, A. Synthesis, reactions and applications of pyranotriazolopyrimidines. European Journal of Chemistry. 2014.
- El-Enany, M. M.; Kamel, M. M.; Khalil, O. M.; El-Nassan, H. B.
- Antonelli, A. et al. Novel Pyrazolopyrimidine Derivatives as Tyrosine Kinase Inhibitors with Antitumoral Activity in Vitro and in Vivo in Papillary Dedifferentiated Thyroid Cancer. Endocrinology. 2011.
- Google Patents. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof.
- Sławiński, J. et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. 2022.
-
NextSDS. 2-(3-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. Available from: [Link].
-
PubChem. 2-[6-(3-chlorophenyl)-4-oxo-2-(2-piperidin-1-ylethoxy)pyrazolo[1,5-a]pyrazin-5-yl]-N-propan-2-ylacetamide. Available from: [Link].
- Google Patents. US10144738B2 - Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
- Al-Abdullah, E. S. et al. Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. Arabian Journal of Chemistry. 2022.
-
PMC. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available from: [Link].
- Google Patents. WO2021142420A1 - PYRAZOLO[1,5-a]PYRIMIDIN-7(4H)-ONE INHIBITORS OF DYNEIN.
-
European Patent Office. PYRAZOLE[1,5-A]PYRIMIDINE DERIVATIVES AS KINASE JAK INHIBITORS - Patent 3621966. Available from: [Link].
-
PubChemLite. 2-(3-chlorophenyl)-1-(furan-2-carbonyl)-5-methyl-pyrazol-3-one. Available from: [Link].
-
PubMed. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Available from: [Link].
-
ResearchGate. (2-Chlorophenyl)-3-methylchromeno[2,3-c]pyrazol-4(1H)-one. Available from: [Link].
-
Elsevier. Reaxys Medicinal Chemistry. Available from: [Link].
-
MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. Available from: [Link].
-
Google Patents. WO2016142855A2 - Pyrazolo[1,5-a][3][9][10]triazine and pyrazolo[1,5-a]pyrimidine derivatives as cdk inhibitors. Available from: .
-
PubMed. Discovery of Pyrazolo[1,5,4-de]quinoxalin-2(3 H)-one Derivatives as Highly Potent and Selective PARP1 Inhibitors. Available from: [Link].
-
SciSpace. Pyrazolo[1,5-a][3][9][10]triazines(5-Aza-9-deazapurines): Synthesis and Biological Activity. Available from: [Link].
-
Sunrise Group. Product Center_Pharmaceutical Intermediates_Pesticide Intermediates. Available from: [Link].
Sources
- 1. scispace.com [scispace.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 4. Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 6. nextsds.com [nextsds.com]
- 7. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nanobioletters.com [nanobioletters.com]
- 10. 2-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-3-((tetrahydrofuran-2-yl)methyl)thiazolidin-4-one | 380483-01-2 [sigmaaldrich.com]
